molecular formula C15H17Cl2N3O B1670688 Diniconazole CAS No. 83657-24-3

Diniconazole

Cat. No.: B1670688
CAS No.: 83657-24-3
M. Wt: 326.2 g/mol
InChI Key: FBOUIAKEJMZPQG-AWNIVKPZSA-N
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Description

(1E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol is a member of the class of triazoles that is 4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol substituted at position 1 by a 2,4-dichlorophenyl group. It is a dichlorobenzene, an olefinic compound, a secondary alcohol and a member of triazoles.
Diniconazole is a conazole fungicide used to control a range of diseases including mildew, bunts and smuts systemically with curative and protective action. It also inhibits the demethylation of steroids distrupting ergosterol biosynthesis.
structure given in first source

Properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUIAKEJMZPQG-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(/C(=C\C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040363
Record name Diniconazole
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Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83657-24-3, 70217-36-6
Record name Diniconazole
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Record name Diclopentezol
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Record name Diniconazole [ISO]
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Record name Diniconazole
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Record name 1H-1,2,4-Triazole-1-ethanol, β-[(2,4-dichlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (βE)
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Record name DINICONAZOLE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unlocking Antifungal Mechanisms: A Technical Guide to Molecular Docking of Diniconazole with 14α-Demethylase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of the molecular docking of diniconazole with its target enzyme, 14α-demethylase (CYP51). It is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methods to investigate enzyme-inhibitor interactions at a molecular level. We will delve into the theoretical underpinnings, present a detailed, field-proven protocol, and analyze the resulting data to elucidate the structural basis of this compound's antifungal activity.

Introduction: The Significance of Targeting Fungal Ergosterol Biosynthesis

Fungal infections pose a significant threat to both agriculture and human health. A key strategy in the development of antifungal agents is the disruption of essential fungal-specific biochemical pathways. One such critical pathway is the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates its fluidity and integrity.[1] The enzyme 14α-demethylase, a member of the cytochrome P450 superfamily (CYP51), plays a crucial role in this process by catalyzing the removal of the 14α-methyl group from lanosterol.[2][3] Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[4]

This compound is a potent triazole fungicide that effectively controls a broad spectrum of fungal pathogens.[5][6] Its mechanism of action is centered on the potent inhibition of 14α-demethylase.[5] This guide will utilize molecular docking, a powerful computational technique, to simulate the interaction between this compound and CYP51 at an atomic level. This approach allows us to predict the binding conformation of the inhibitor within the enzyme's active site and to characterize the non-covalent interactions that stabilize the enzyme-inhibitor complex.[7]

This compound exists as four stereoisomers due to the presence of a chiral center and a double bond, each potentially exhibiting different fungicidal activities.[8] Understanding the specific interactions of the most active isomers with CYP51 is paramount for the rational design of more effective and specific antifungal agents.

The Target: 14α-Demethylase (CYP51) - A Conserved Fungal Achilles' Heel

CYP51 is a heme-containing monooxygenase that is highly conserved across the fungal kingdom, making it an attractive target for broad-spectrum antifungal agents.[9][10] The active site of CYP51 contains a heme prosthetic group, where the iron atom is coordinated to a conserved cysteine residue.[2][11] The catalytic cycle involves the binding of the sterol substrate and molecular oxygen to the heme iron.[11][12]

Azole antifungals, including this compound, act as non-competitive inhibitors.[4] A lone pair of electrons on a nitrogen atom of the triazole ring coordinates with the heme iron atom in the active site.[4][10] The remainder of the inhibitor molecule, the N-1 substituent group, forms additional interactions with the amino acid residues lining the active site pocket, which contributes to the specificity and binding affinity of the compound.[4] The high rigidity of the CYP51 substrate-binding cavity is essential for its strict substrate specificity and is a key feature to consider in docking studies.[13]

The Methodology of Molecular Docking: A Step-by-Step Protocol

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor).[7][14] The process involves preparing the three-dimensional structures of both the protein and the ligand, defining a search space on the protein, and then using a scoring function to evaluate the binding affinity of different ligand poses.[7][15]

Experimental Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) PrepProt Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Input Ligand Ligand Structure Acquisition (PubChem) PrepLig Ligand Preparation (Energy minimization, define torsions) Ligand->PrepLig Input Grid Grid Box Generation (Define active site) PrepProt->Grid Prepared Receptor Dock Molecular Docking (e.g., AutoDock Vina) PrepLig->Dock Prepared Ligand Grid->Dock Search Space Results Analyze Docking Results (Binding energy, RMSD) Dock->Results Docked Poses Visualize Visualization of Interactions (Hydrogen bonds, hydrophobic interactions) Results->Visualize Best Pose Validate Validation of Docking Protocol Results->Validate Cross-validation

Caption: Molecular docking workflow from preparation to analysis.

Detailed Protocol

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of a fungal 14α-demethylase (e.g., from Candida albicans or a homologous model) from the Protein Data Bank (PDB).[16]

  • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands, unless a specific water molecule is known to be crucial for ligand binding.[17][18] If the protein is a multimer, retain only the monomeric unit of interest.

  • Add Hydrogens and Assign Charges: Add polar hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign partial charges to each atom using a force field (e.g., Gasteiger charges).[19] This step is crucial for accurately calculating electrostatic interactions.

  • Define the Receptor: Save the prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock).

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be done by downloading it from a chemical database like PubChem or by drawing the 2D structure and converting it to 3D.[6]

  • Energy Minimization: Perform an energy minimization of the ligand structure to obtain a low-energy, stable conformation. This ensures that the bond lengths and angles are optimal.[17]

  • Define Torsions: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility of the ligand during the docking process.[19]

  • Save the Ligand: Save the prepared ligand structure in the appropriate format for the docking software (e.g., PDBQT).

Step 3: Grid Box Generation

  • Define the Active Site: Define a three-dimensional grid box that encompasses the active site of the 14α-demethylase. The active site is typically centered around the heme group. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

Step 4: Molecular Docking Simulation

  • Execute Docking: Run the molecular docking simulation using a program such as AutoDock Vina. The software will systematically search for the optimal binding pose of the ligand within the defined grid box by evaluating a large number of possible conformations and orientations.

Step 5: Validation of the Docking Protocol

  • Redocking of a Known Ligand: To validate the docking protocol, a known inhibitor with a co-crystallized structure can be extracted and then re-docked into the active site.[20]

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[20][21][22]

Results and Discussion: Interpreting the Interaction Landscape

Binding Energy and Docking Score

The primary quantitative output is the binding energy or docking score, which is an estimate of the binding affinity between the ligand and the protein.[15] A lower (more negative) binding energy indicates a more stable and favorable interaction.[15][21] When comparing different ligands or different poses of the same ligand, the one with the lowest binding energy is predicted to be the most potent binder.

ParameterDescriptionTypical UnitsFavorable Value
Binding Energy Estimated free energy of binding.kcal/molMore Negative
Docking Score A score calculated by the docking software's scoring function.Arbitrary unitsLower (software dependent)
RMSD (Validation) Root Mean Square Deviation from a known crystal structure pose.Ångström (Å)< 2.0 Å
Visualization of Binding Interactions

Visual inspection of the docked poses is crucial for understanding the nature of the interactions between this compound and the active site of 14α-demethylase.[15] Molecular visualization software (e.g., PyMOL, Discovery Studio) can be used to identify key interactions.[23]

The following diagram illustrates the key interactions between this compound and the active site of CYP51.

G cluster_enzyme CYP51 Active Site cluster_ligand This compound Heme Heme Iron (Fe) AA1 Amino Acid 1 (e.g., Tyrosine) AA2 Amino Acid 2 (e.g., Leucine) AA3 Amino Acid 3 (e.g., Phenylalanine) Triazole Triazole Ring Triazole->Heme Coordination Bond (Key Interaction) Dichlorophenyl Dichlorophenyl Group Dichlorophenyl->AA1 Hydrogen Bond Dichlorophenyl->AA3 Hydrophobic Interaction TertButyl tert-Butyl Group TertButyl->AA2 Hydrophobic Interaction

Caption: Key interactions of this compound within the CYP51 active site.

Key Interactions to Analyze:

  • Coordination with Heme: The most critical interaction is the coordination of one of the nitrogen atoms of the triazole ring of this compound with the heme iron atom.[4][10] This directly inhibits the catalytic activity of the enzyme.

  • Hydrogen Bonds: Identify any hydrogen bonds formed between the hydroxyl group of this compound and polar amino acid residues in the active site. These are strong, directional interactions that significantly contribute to binding affinity.

  • Hydrophobic Interactions: The dichlorophenyl and tert-butyl groups of this compound are likely to form hydrophobic interactions with nonpolar amino acid residues in the binding pocket. These interactions are crucial for the proper orientation and stabilization of the ligand.

  • Pi-Pi Stacking: The aromatic dichlorophenyl ring of this compound may engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

By analyzing these interactions for different stereoisomers of this compound, one can rationalize differences in their observed antifungal activities. The isomer that forms a more extensive and stable network of interactions is predicted to be the more potent inhibitor.

Conclusion and Future Perspectives

Molecular docking provides a powerful and insightful computational tool for investigating the binding of this compound to 14α-demethylase. This guide has outlined a robust methodology for performing and analyzing such studies. The insights gained from molecular docking, including the identification of key interacting residues and the prediction of binding affinities, can be invaluable for:

  • Understanding the molecular basis of this compound's antifungal activity.

  • Explaining the differential activity of this compound stereoisomers.

  • Guiding the rational design of novel, more potent, and selective CYP51 inhibitors.

Future studies could involve more advanced computational techniques such as molecular dynamics simulations to study the dynamic behavior of the enzyme-inhibitor complex over time and to calculate binding free energies with higher accuracy. The integration of computational and experimental approaches will continue to be a cornerstone of modern drug discovery and development.

References

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. Fungal Genetics and Biology, 72, 122-133. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). This compound (Ref: XE-779). AERU. Retrieved from [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2011). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. Lipids, 46(12), 1117-1127. Retrieved from [Link]

  • Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. Retrieved from [Link]

  • Sagatova, A. A., et al. (2021). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Journal of Fungi, 7(10), 831. Retrieved from [Link]

  • Monk, B. C., et al. (2020). Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. Journal of Biological Chemistry, 295(44), 15036-15052. Retrieved from [Link]

  • Warrilow, A. G. S., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 57(5), 2265-2274. Retrieved from [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • Podust, L. M., et al. (2007). Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol. Journal of Biological Chemistry, 282(44), 32466-32475. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

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  • Lepesheva, G. I., & Waterman, M. R. (2011). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(1), 98-105. Retrieved from [Link]

  • Balius, T. E., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 46(1), 221-231. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • Li, Q., et al. (2015). A new Co(II) complex of this compound: synthesis, crystal structure and antifungal activity. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1184-1187. Retrieved from [Link]

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Sources

Methodological & Application

Application Note: Protocol for Assessing Diniconazole Efficacy Against Wheat Leaf Rust (Puccinia triticina)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

This protocol defines the standard operating procedure (SOP) for evaluating the efficacy of Diniconazole against Puccinia triticina (Wheat Leaf Rust). Unlike facultative saprophytes, P. triticina is an obligate biotroph , meaning it requires living host tissue to survive and reproduce. This biological constraint renders standard agar-plate inhibition assays obsolete.

Consequently, this guide prioritizes a Detached Leaf Assay (DLA) maintained on benzimidazole-amended agar. This method bridges the gap between high-throughput in vitro screening and resource-intensive greenhouse trials.

Mechanistic Grounding

This compound is a triazole fungicide that functions as a Demethylation Inhibitor (DMI).

  • Target Site: The CYP51 enzyme (lanosterol 14

    
    -demethylase).[1]
    
  • Physiological Effect: Inhibition of the conversion of lanosterol to ergosterol.[1][2]

  • Lethality: Depletion of ergosterol (essential for membrane fluidity) and accumulation of toxic 14

    
    -methyl sterols lead to membrane rupture and fungal cell death.
    
Visualization: Mode of Action (MOA)

MOA_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Precursor) Squalene->Lanosterol CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Pathway CYP51->Ergosterol ToxicSterols Toxic 14α-methyl Sterols Accumulate CYP51->ToxicSterols Inhibition Result This compound This compound (Inhibitor) This compound->CYP51 Blocks CellDeath Membrane Rupture & Cell Death Ergosterol->CellDeath Depletion ToxicSterols->CellDeath

Figure 1: this compound blocks CYP51, preventing ergosterol synthesis and causing toxic sterol accumulation.

Phase I: Plant Material & Inoculum Preparation[4][5]

Principle: Consistency in host physiology and pathogen virulence is the single biggest variable in rust assays.

Host Plant Cultivation
  • Cultivar: Use a universally susceptible wheat cultivar (e.g., 'Morocco' or 'Thatcher') to ensure no resistance genes interfere with the chemical assessment.

  • Growth Conditions: Vermiculite/peat mix, 20°C day / 15°C night.

  • Harvest Window: Critical Control Point. Harvest primary leaves (first leaf) at 10–12 days post-planting. Older leaves develop ontogenic resistance; younger leaves are too fragile.

Inoculum Preparation[5]
  • Source: Fresh urediniospores (stored at -80°C, heat-shocked at 40°C for 5 mins before use).

  • Suspension Medium: Soltrol 170 oil (for spray towers) OR sterile distilled water with 0.05% Tween 20 .

    • Why Tween 20? Rust spores are hydrophobic. Without a surfactant, they clump, leading to uneven infection and impossible EC50 calculations.

  • Standard Density: Adjust to

    
     spores/mL using a hemocytometer.
    

Phase II: The Detached Leaf Assay (DLA) Protocol

Principle: To screen multiple concentrations, we use leaf segments maintained on a senescence-retarding medium. This mimics the living host while allowing for petri-dish scale replication.

Benzimidazole Agar Preparation

Benzimidazole is a cytokinin-like compound that prevents the degradation of chlorophyll and proteins in detached leaves.

  • Base: 0.6% Water Agar (6g Agar per 1L water). Autoclave at 121°C for 15 min.

  • Additives (Post-Autoclave):

    • Benzimidazole: 40 mg/L (Dissolve in minimal DMSO or ethanol first).

    • Kinetin (Optional): 5 mg/L (Synergistic effect for longer assays >20 days).

  • Pouring: Pour into square petri dishes (100mm x 100mm) or standard round dishes. Allow to solidify.

Treatment & Inoculation Workflow

Experimental Design:

  • Treatments: 0 (Control), 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 mg/L this compound.

  • Replicates: 5 petri dishes per concentration (3 leaf segments per dish).

Step-by-Step Protocol:

  • Leaf Detachment: Cut 5cm segments from the center of the first leaf.[3]

  • Chemical Application (Preventative Test):

    • Dip leaf segments into the this compound solution for 5 seconds.

    • Air dry on a wire mesh for 30 minutes.

    • Note: Ensure the abaxial (bottom) surface is treated, as stomatal entry is critical.

  • Plating: Place segments adaxial side up (top side up) on the Benzimidazole agar. Press ends slightly into the agar to ensure hydration.

  • Inoculation: Spray the spore suspension (

    
     spores/mL) uniformly over the plates using an atomizer.
    
  • Incubation (The "Dew Period"):

    • First 24 Hours: Seal plates or place in a dark moisture chamber at 100% RH, 18°C. Rust spores require darkness and free moisture to germinate.

    • Post-24 Hours: Transfer to growth chamber. 16h Light / 8h Dark, 20°C.

Visualization: Experimental Workflow

Workflow Seedlings Wheat Seedlings (10-12 Days) Cut Cut 5cm Segments Seedlings->Cut Treat Dip in this compound (0 - 5.0 mg/L) Cut->Treat Plate Plate on Benzimidazole Agar Treat->Plate Inoculate Spray Inoculation (1x10^5 spores/mL) Plate->Inoculate Incubate 24h Dark/Moist + 14 Days Light Inoculate->Incubate Score Score Pustules & Calculate EC50 Incubate->Score

Figure 2: Step-by-step workflow for the Benzimidazole Detached Leaf Assay.

Phase III: Data Collection & Analysis[5][7]

Scoring Metrics (12-14 Days Post Inoculation)

Do not rely on simple "presence/absence." Use quantitative metrics.

MetricDescriptionRelevance to this compound
Pustule Density Number of uredinia per cm²Direct measure of infection efficiency.
Latent Period Days from inoculation to 50% pustule eruptionDMIs typically extend this period significantly.
Pustule Size Diameter (mm) under stereomicroscopeDMIs cause "shriveled" or necrotic pustules.
Spore Production Wash leaves in 5mL water, count sporesMeasure of reproductive fitness.
Calculating EC50

Calculate the Effective Concentration (EC50) using a log-logistic regression model.



  • y: Response (e.g., Pustule Density relative to control).[4][5][6]

  • x: this compound concentration.

  • b: Slope of the curve.

  • C/D: Lower/Upper limits.

Phase IV: Biochemical Validation (Ergosterol Quantification)

Principle: To prove the observed reduction in rust is due to the specific MOA of this compound (and not general phytotoxicity), quantify the ergosterol content.

  • Sampling: Harvest treated/infected leaf segments at 10 days post-inoculation.

  • Saponification: Homogenize tissue in 10% KOH in methanol. Reflux at 80°C for 90 mins.

  • Extraction: Extract non-saponifiable lipids with n-heptane.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 100% Methanol or Acetonitrile/Methanol (90:10).

    • Detection: UV at 282 nm (Specific absorption max for ergosterol).

  • Expected Result: A dose-dependent decrease in the ergosterol peak area, inversely correlated with the this compound concentration.

References

  • FRAC (Fungicide Resistance Action Committee). (2023). FRAC Code List 2023: Fungal control agents sorted by cross resistance pattern and mode of action.Link

  • Boydom, A., et al. (2015).[7] "Evaluation of Detached Leaf Assay for Assessing Leaf Rust (Puccinia triticina Eriks.) Resistance in Wheat." Journal of Plant Pathology & Microbiology. Link

  • Gessner, M. O. (2005).[8] "Ergosterol as a measure of fungal biomass." Methods to Study Litter Decomposition. Link

  • Twizeyimana, M., et al. (2007). "A detached leaf method to evaluate soybean for resistance to rust."[5] Plant Disease. Link (Methodology adapted for wheat).

  • Reis, E. M., et al. (2017). "Detached wheat leaf assay for assessing the sensitivity of Puccinia triticina races to fungicides." Summa Phytopathologica. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects in Diniconazole LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Matrix Effect Challenge

In LC-ESI-MS/MS analysis, Diniconazole (a triazole fungicide, LogP ~4.3) is highly susceptible to Matrix Effects (ME) . These occur when co-eluting components—such as phospholipids in plasma or chlorophyll/pigments in agricultural commodities—alter the ionization efficiency of the analyte in the electrospray source.

This guide provides a self-validating workflow to diagnose, quantify, and eliminate these effects to ensure regulatory compliance (e.g., SANTE/11312/2021, FDA Bioanalytical Guidelines).

Module 1: Diagnostic Workflow

How do I know if my poor recovery is due to extraction loss or matrix suppression?

Before optimizing extraction, you must visualize where the suppression occurs relative to your analyte peak.

Protocol A: Post-Column Infusion (Qualitative)

This is the "Gold Standard" for visualizing the matrix effect profile.

  • Setup: Use a T-connector to mix the column effluent with a continuous infusion of this compound standard.

  • Infusion: Syringe pump delivers this compound (100 ng/mL) at 10 µL/min into the T-connector.

  • LC Flow: Inject a blank matrix extract (e.g., extracted spinach or plasma) via the LC column.

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A "dip" indicates ion suppression; a "hump" indicates enhancement.

  • Overlay: Superimpose the chromatogram of a standard injection. If the this compound peak elutes inside a "dip," you have a Matrix Effect.

Protocol B: Post-Extraction Spike (Quantitative)

Use this calculation to report ME% in validation.



  • Acceptance Criteria: ME should be within ±15% (or ±20% for complex matrices).

  • Interpretation: Negative value = Suppression; Positive value = Enhancement.

Visualization: Diagnostic Decision Tree

The following diagram illustrates the logical flow for diagnosing matrix effects.

MatrixEffectDiagnosis start Start: Low Sensitivity / Poor Recovery check_me Calculate ME% (Post-Extraction Spike) start->check_me decision_me Is ME within ±15%? check_me->decision_me pass Issue is Extraction Efficiency. Optimize Solvents. decision_me->pass Yes fail Issue is Matrix Effect. decision_me->fail No pci Run Post-Column Infusion (PCI) fail->pci decision_pci Does Analyte Elute in Suppression Zone? pci->decision_pci chrom_fix Solution: Modify Gradient/Column (Shift Analyte Retention) decision_pci->chrom_fix Yes (Shift Rt) prep_fix Solution: Improve Cleanup (Remove Interfering Zone) decision_pci->prep_fix No (Co-elution broad)

Figure 1: Decision tree for distinguishing between extraction recovery issues and ionization suppression.

Module 2: Sample Preparation Solutions

Eliminating the root cause by removing the matrix.

Comparison of Extraction Methodologies

For this compound (LogP 4.3), simple Protein Precipitation (PPT) is rarely sufficient due to high phospholipid co-extraction.

MethodSuitabilityProsConsMatrix Effect Risk
Protein Precipitation (PPT) Screening onlyFast, CheapDirty extracts; leaves phospholipidsHigh (Severe suppression)
Liquid-Liquid Extraction (LLE) Plasma/UrineClean extracts; removes salts/proteinsLabor intensive; solvent wasteLow
QuEChERS Food/SoilVersatile; tunable cleanup (d-SPE)Requires specific saltsLow to Medium
Protocol 1: Optimized QuEChERS for Agricultural Matrices

Best for: Vegetables, Fruits, Soil. This protocol uses Citrate buffering to protect base-sensitive pesticides and PSA/C18 cleanup to remove sugars and lipids [1, 3].

  • Homogenize: Weigh 10 g sample into a 50 mL centrifuge tube.

  • Extract: Add 10 mL Acetonitrile (ACN) . (Do not use Methanol; it extracts too many matrix components).

  • Partition: Add QuEChERS Citrate Salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g NaH-Citrate). Shake vigorously for 1 min.

  • Centrifuge: 3000 x g for 5 mins.

  • Cleanup (d-SPE): Transfer 1 mL supernatant to a d-SPE tube containing:

    • 150 mg MgSO4 (removes water)

    • 25 mg PSA (Primary Secondary Amine - removes sugars/fatty acids)

    • 25 mg C18 (removes lipids/waxes - Critical for this compound due to lipophilicity)

    • (Optional for green samples): 7.5 mg GCB (Graphitized Carbon Black - removes chlorophyll).

  • Analyze: Centrifuge and inject supernatant.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma

Best for: Pharmacokinetic studies. this compound is non-polar. Extracting into a non-polar solvent leaves water-soluble phospholipids behind [2].

  • Aliquot: 100 µL Plasma + 10 µL Internal Standard.

  • Buffer: Add 100 µL Ammonium Acetate (pH 5) to disrupt protein binding.

  • Extract: Add 1 mL Ethyl Acetate:Hexane (50:50 v/v) .

  • Agitate: Vortex 5 mins; Centrifuge 10,000 x g for 5 mins.

  • Concentrate: Transfer supernatant; evaporate to dryness under N2 stream.

  • Reconstitute: 100 µL Mobile Phase (Initial gradient conditions).

Visualization: QuEChERS Sorbent Selection

Selecting the right d-SPE sorbent is critical to avoid signal loss while maximizing cleanup.

QuEChERSSorbent sample Crude ACN Extract psa PSA (Removes Sugars, Fatty Acids) sample->psa Always Use c18 C18 (Removes Lipids/Waxes) sample->c18 High Fat Samples (Avocado, Plasma) gcb GCB (Removes Pigments) sample->gcb Green Samples (Spinach, Leafy Veg) final Clean Extract psa->final c18->final warn_gcb Warning: GCB can adsorb planar pesticides like this compound. Use minimal amount! gcb->warn_gcb gcb->final

Figure 2: Guide for selecting d-SPE cleanup sorbents based on matrix type.

Module 3: Chromatographic & MS Solutions

Mitigating the effect when extraction isn't enough.

Internal Standard (IS) Selection

The IS must experience the exact same suppression as the analyte to compensate effectively.

  • Best Option: This compound-d5 (Deuterated).

    • Why: Co-elutes perfectly. Corrects for both extraction loss and ionization suppression.[1]

  • Second Best: 13C-Diniconazole .

    • Why: No deuterium isotope effect (retention time shift), but more expensive.

  • Alternative: Uniconazole (Structural Analog).

    • Risk:[2] Elutes at a slightly different time. If the matrix suppression "dip" is narrow, the IS might be suppressed while the analyte is not (or vice versa), leading to quantification errors [4].

Gradient Optimization

Matrix components (phospholipids) often elute at the end of the gradient (high % Organic).

  • Strategy: Ensure this compound elutes before the phospholipid wash.

  • Column: Use a C18 column with high carbon load (e.g., Acquity BEH C18 or Zorbax Eclipse Plus).

  • Mobile Phase: Use Ammonium Formate (5mM) + 0.1% Formic Acid. The salt helps stabilize ionization and can reduce absolute suppression.

Troubleshooting & FAQs

Q: I see a matrix effect of -40% (Suppression). Can I just use a matrix-matched calibration curve? A: Yes, but with caution. Matrix-matching (preparing standards in blank matrix extract) compensates for the suppression if the suppression is consistent across all samples. However, "absolute" matrix effects often vary between different lots of plasma or different types of soil (Relative Matrix Effect). If your IS response varies by >20% between samples, matrix matching alone is insufficient; you need to improve extraction (Protocol 2) or use a Deuterated IS.

Q: Why does my this compound peak split in the crude extract but not in solvent? A: This is likely a "solvent effect," not a matrix effect. If you inject a pure ACN extract (from QuEChERS) onto a high-aqueous initial gradient, the analyte precipitates or travels faster than the mobile phase initially.

  • Fix: Dilute your final extract 1:1 with water or initial mobile phase before injection to match the solvent strength.

Q: I cannot afford this compound-d5. What is the best analog? A: Tebuconazole or Hexaconazole are common triazole replacements. However, you must validate that the Matrix Effect Factor (MEF) for the analog is similar to this compound. Calculate the IS-normalized Matrix Factor:



This value should be close to 1.0.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate. Journal of AOAC International.

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][3][4][5][6][7][8][9][10]

Sources

Strategies for removing interfering co-extractives in diniconazole analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals encountering challenges in the quantitative analysis of diniconazole. Here, we move beyond generic protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles. Our goal is to empower you to diagnose issues, optimize your methods, and achieve accurate, reproducible results by effectively removing interfering co-extractives.

Introduction: The Challenge of this compound Analysis

This compound, a potent triazole fungicide, is analyzed in a wide array of complex matrices, from agricultural products to biological samples.[1] The primary analytical challenge lies not in the detection of the molecule itself—modern chromatographic systems like LC-MS/MS and GC-MS are highly sensitive—but in mitigating the impact of co-extracted matrix components.[2][3] These interferences, such as lipids, pigments (e.g., chlorophyll), sugars, and proteins, can cause significant analytical problems, including:

  • Matrix Effects: Co-eluting compounds can interfere with the ionization process in the mass spectrometer source, leading to ion suppression or enhancement.[4][5][6] This directly impacts the accuracy and reproducibility of quantification.

  • Low Analyte Recovery: this compound can be lost during aggressive cleanup steps if the chosen method is not selective enough.

  • Instrument Contamination: Buildup of non-volatile matrix components in the analytical column and MS source can lead to poor peak shape, signal drift, and increased instrument maintenance.[7]

This guide provides strategies to systematically address and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-extractives that interfere with this compound analysis and how do they affect my results?

A1: The most common interfering co-extractives depend on the sample matrix. In general, you will encounter:

  • Lipids (Fats and Oils): Abundant in matrices like grains, nuts, oilseeds, and fatty animal tissues.[8][9] Lipids can cause significant ion suppression in LC-MS/MS, contaminate the analytical system, and lead to poor chromatographic peak shape.[10]

  • Pigments (Chlorophyll and Carotenoids): Prevalent in green leafy vegetables (e.g., spinach, kale) and some fruits.[7][11] Chlorophyll is a major interference that can degrade instrument performance. While Graphitized Carbon Black (GCB) is effective at removing it, it can also adsorb planar pesticides like this compound, leading to low recovery.[7][11][12]

  • Sugars and Organic Acids: Common in fruits and vegetables. Primary Secondary Amine (PSA) is the preferred sorbent for their removal.[8][10]

  • Proteins: Found in animal tissues, milk, and legumes.[9] These can precipitate in the analytical system and require removal, often through protein precipitation steps.

These interferences primarily cause matrix effects , which alter the ionization efficiency of this compound, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of its concentration.[4][5][6]

Q2: What is the QuEChERS method and why is it so commonly used for pesticide analysis?

A2: QuEChERS stands for Q uick, E asy, C heap, E ffective, R ugged, and S afe. It is a streamlined sample preparation technique that combines solvent extraction and cleanup into a simple, two-step process.[8][12]

  • Extraction: The sample is first homogenized and then extracted with an organic solvent (typically acetonitrile) and a combination of salts (e.g., magnesium sulfate, sodium chloride, and buffering salts like citrates).[10] The salts induce a phase separation between the aqueous and organic layers and help stabilize pH-sensitive pesticides.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a small amount of dSPE sorbent(s) and magnesium sulfate (to remove residual water). The tube is shaken, centrifuged, and the cleaned extract is collected for analysis.[8][10]

Its popularity stems from its efficiency, low solvent usage, and adaptability to a wide range of pesticide-matrix combinations, making it ideal for multi-residue analysis.[1][12]

Q3: How do I choose the right dSPE sorbent for my specific sample matrix?

A3: The choice of dSPE sorbent is critical for effective cleanup and is dictated by the primary co-extractives in your sample. Here is a general guide:

SorbentPrimary Target Co-ExtractivesCommon MatricesCausality Behind Choice
PSA (Primary Secondary Amine) Sugars, fatty acids, organic acids, polar pigments.[10]Fruits, VegetablesPSA is a weak anion exchanger that effectively removes acidic and polar interferences.
C18 (Octadecylsilane) Nonpolar interferences, long-chain fatty acids (lipids), sterols.[10]Fatty matrices (nuts, seeds, avocado, oils), animal tissues.[13]C18 is a reversed-phase sorbent that retains nonpolar compounds like lipids through hydrophobic interactions.
GCB (Graphitized Carbon Black) Pigments (chlorophyll, carotenoids), sterols, planar molecules.[7][10]Highly pigmented matrices (spinach, kale, tea).GCB has a strong affinity for planar molecules and pigments. Caution: It can also adsorb planar pesticides like this compound, potentially reducing recovery. Use the minimum amount necessary.[7][12]
Z-Sep / Z-Sep+ Lipids, pigments.[2][11]Fatty and pigmented matrices.Zirconia-based sorbents that offer a different selectivity for removing lipids and chlorophyll without the risk of losing planar pesticides associated with GCB.[11]
EMR—Lipid Lipids.[2][4]High-fat matrices (oils, avocado, animal products).[14][15]A highly selective sorbent designed for lipid removal with minimal analyte loss. It works by size exclusion and hydrophobic interactions.[4]

Often, a combination of sorbents is used. For example, a fatty and pigmented sample like avocado might use a combination of PSA and C18.[1][13]

Troubleshooting Guides

Problem 1: Low or Inconsistent Analyte Recovery

Low recovery is a common issue that can invalidate your results. A systematic approach is required to diagnose the cause.

Caption: A decision tree for troubleshooting low this compound recovery.

  • Aggressive dSPE Cleanup: This is the most common cause, especially in pigmented matrices.

    • Cause: Graphitized Carbon Black (GCB) is highly effective at removing chlorophyll but can irreversibly adsorb planar molecules like this compound.[7][12]

    • Solution:

      • Reduce GCB Amount: Use the lowest amount of GCB that provides adequate cleanup.

      • Alternative Sorbents: For chlorophyll-rich samples, consider using Z-Sep+ or specialized cartridges like Agilent's EMR—HCF, which are designed to remove pigments with better recovery for planar pesticides.[7][11]

      • Toluene Wash: For methods using GCB, adding a small amount of toluene to the final extract can help desorb planar pesticides from the carbon surface, improving recovery.

  • Incorrect pH: The charge state of this compound can affect its solubility and interaction with sorbents.

    • Cause: If the sample or solvent pH is not optimal during extraction or SPE, analyte retention and elution can be compromised.[16][17]

    • Solution: For QuEChERS, buffered extraction salt packets (e.g., AOAC or EN methods) are crucial for maintaining a stable pH. For SPE, ensure the sample is pre-adjusted to the pH recommended by the method for optimal binding.[18]

  • Incomplete Elution from SPE Cartridge:

    • Cause: The elution solvent may be too weak to fully desorb this compound from the SPE sorbent.[16][17]

    • Solution: Increase the polarity/strength of the elution solvent or increase the elution volume. For example, if 100% methanol is failing, try a mixture of methanol with a stronger solvent like ethyl acetate.

Problem 2: Significant Matrix Effects (Ion Suppression or Enhancement)

Matrix effects are evident when the analytical signal for this compound in a sample extract is different from its signal in a clean solvent, even at the same concentration.

  • Improve Sample Cleanup: The most effective strategy is to remove the interfering co-extractives before they reach the instrument.

    • High-Fat Matrices (e.g., Avocado, Nuts, Oil): Standard PSA/C18 cleanup may be insufficient.

      • Protocol: Implement a more robust cleanup using Z-Sep or a specialized lipid removal product like Captiva EMR—Lipid.[2][14] Studies have shown EMR—Lipid can remove over 85% of lipid co-extractives from olive oil, significantly reducing matrix effects.[15]

      • Freeze-Out Step: For very high-fat samples, an additional "freeze-out" or "winterization" step can be effective. After the initial QuEChERS extraction, the acetonitrile extract is placed in a freezer (-20 °C or lower) for several hours. Lipids will precipitate and can be removed by centrifugation or filtration while the extract is still cold.[19]

  • Chromatographic Separation:

    • Cause: If interfering compounds co-elute with this compound, they will compete for ionization in the MS source.[6][20]

    • Solution: Adjust the LC gradient to better separate this compound from the "matrix cloud" that often elutes early in the run. A shallower gradient or a different column chemistry can improve resolution and move the analyte peak away from the region of major suppression.[3][21]

  • Sample Dilution:

    • Cause: High concentrations of matrix components overwhelm the ionization source.

    • Solution: Diluting the final extract (e.g., 5x or 10x) can reduce the concentration of interfering compounds to a level where they no longer cause significant ion suppression.[3][21] Caveat: This approach will also dilute the analyte, so it is only viable if your instrument has sufficient sensitivity to detect this compound at the lower concentration.

  • Calibration Strategy:

    • Cause: When matrix effects cannot be eliminated, their impact must be compensated for during quantification.

    • Solution: Use matrix-matched calibration standards .[6][9][22] Instead of preparing your calibration standards in pure solvent, prepare them in a blank matrix extract that has been through the entire sample preparation procedure. This ensures that the standards and the samples experience the same degree of ion suppression or enhancement, leading to more accurate quantification.

Experimental Protocols

Protocol 1: Modified QuEChERS for High-Fat Matrices (e.g., Avocado)

This protocol incorporates a dSPE cleanup step with C18 to target lipid removal.

  • Homogenization: Weigh 10 g of homogenized avocado into a 50 mL centrifuge tube.

  • Hydration (for dry samples): If the matrix is dry (e.g., nuts, flour), add an appropriate amount of water to achieve ~80% hydration before proceeding.[12][23]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add an appropriate internal standard.

    • Add the contents of a QuEChERS extraction salt packet (e.g., AOAC 2007.01 formulation: 6 g anhydrous MgSO₄, 1.5 g anhydrous sodium acetate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • dSPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

  • Analysis: Collect the supernatant, filter if necessary, and inject into the LC-MS/MS or GC-MS system.

Caption: Step-by-step workflow for the QuEChERS method adapted for high-fat samples.

Protocol 2: Cleanup of High-Chlorophyll Extracts using Z-Sep+

This protocol is an alternative to GCB-based cleanup to avoid the loss of planar pesticides.

  • Extraction: Follow steps 1-4 from Protocol 1 (using appropriate QuEChERS salts for your method, e.g., EN 15662).

  • dSPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg Z-Sep+.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

  • Analysis: Collect the supernatant for analysis. A study on kale, a high-chlorophyll matrix, showed that a Z-Sep+ based cleanup provided good precision (<15% RSD) and excellent pigment removal with minimal analyte loss compared to GCB.[11]

References

  • Hawach Scientific. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Hawach. [Link]

  • Dehghani, A. (2025, July 25). Why we have low or high recovery in ICP? ResearchGate. [Link]

  • Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]

  • Cytiva. (2025, March 20). Troubleshooting protein recovery issues. Cytiva. [Link]

  • Kalogianni, A. I., et al. (2024, June 13). Assessing the performance of various sorbents in micro-solid phase extraction cartridges for pesticide residue analysis in feed. PubMed. [Link]

  • Li, Y., et al. (2012, October 8). Determination of this compound in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA. PLOS One. [Link]

  • Restek. (2020, June 30). Modifying QuEChERS for complicated matrices- High Fat Samples. Restek Resource Hub. [Link]

  • Taylor, P. J. (2025, August 7). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. [Link]

  • Rousis, N., et al. (2016, July 22). Evaluation of different cleanup sorbents for multiresidue pesticide analysis in fatty vegetable matrices by liquid chromatography tandem mass spectrometry. PubMed. [Link]

  • Tighrine, A., et al. (2020, December 8). Comparative evaluation of solid-phase extraction and in-tube liquid-liquid extraction for determination of triazole pesticides in water samples. ResearchGate. [Link]

  • BGB Analytik. How to Use QuEChERS for Diverse Sample Types. [Link]

  • AMS Biotechnology. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Kim, H. Y., et al. (2022, June 6). Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides. Food Science and Biotechnology. [Link]

  • Agilent Technologies. (2016, April 20). Benefits of EMR—Lipid Cleanup with Enhanced Post Treatment on Pesticides Analysis by GC/MS/MS. Agilent. [Link]

  • Freitas, L. G., & Lanças, F. M. (2025, August 6). Matrix effects observed during pesticide residue analysis in fruits by GC. ResearchGate. [Link]

  • Agilent Technologies. Determination of Multiclass, Multiresidue Pesticides in Spring Leaf Mix. [Link]

  • Agilent Technologies. Pesticide Analysis in Tree Nuts Using Captiva EMR–LPD cleanup and LC/MS/MS. [Link]

  • Japanese Ministry of Health, Labour and Welfare. Analytical Method for this compound (Animal and Fishery Products). [Link]

  • Zhang, Y., et al. (2023, March 13). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]

  • Rousis, N., et al. (2016). Evaluation of different cleanup sorbents for multiresidue pesticide analysis in fatty vegetable matrices by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • González-Rodríguez, R. M., et al. (2025, August 6). Determination of Triazole Fungicides in Vegetable Samples by Magnetic Solid-Phase Extraction. ResearchGate. [Link]

  • Ferrer, C., et al. (2005). Multi-residue analysis of pesticides in fruits and vegetables by liquid chromatography–time-of-flight mass spectrometry. University of Almería. [Link]

  • Dolan, J. W. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Saleh, A. A., et al. (2025, August 6). Determination of Tetraconazole and this compound Fungicide Residues in Tomatoes and Green Beans by Capillary Gas Chromatography. ResearchGate. [Link]

  • Grupo Biomaster. (2015, August 4). Multiresidue Analysis of Pesticides in Avocado with Agilent Bond Elut EMR—Lipid by GC/MS/MS. [Link]

  • Agilent Technologies. (2018, November 21). Determination of Multiclass, Multiresidue Pesticides in Olive Oils by Captiva EMR—Lipid Cleanup and GC/MS. Agilent. [Link]

  • Horie, M., et al. (2018). Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. Journal of the Food Hygienic Society of Japan. [Link]

  • Jiao, Y., et al. (2023, June 1). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction. NIH. [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Lozano, A., et al. (2025, May 24). Pesticide residue analysis in pet feed by QuEChERS and a freeze-out clean-up step followed by liquid and gas chromatography tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Al-Shamary, R. (2025, August 6). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater. ResearchGate. [Link]

  • Restek. QuEChERS Sample Preparation Procedures. [Link]

  • Wikipedia. Ion suppression (mass spectrometry). [Link]

  • Nazy, N. A., et al. (2023). Efficient analyses of triazole fungicides in water, honey and soy milk samples by popping candy-generated CO2 and sugaring-out-assisted supramolecular solvent-based microextraction prior to HPLC determinations. NIH. [Link]

  • Karim, A., et al. (2023). LC–TOF-MS/MS and GC-MS based phytochemical profiling and evaluation of wound healing activity of Oroxylum Indicum (L.) Kurz (Beka). Frontiers in Pharmacology. [Link]

  • Juric, A., et al. (2023, October 31). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI. [Link]

  • Calvano, C. D., et al. (2015, April 16). Improvement of chlorophyll identification in foodstuffs by MALDI ToF/ ToF mass spectrometry. ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Validation Guide: LC-MS/MS vs. GC-MS/MS for Diniconazole Residue Analysis (SANTE/11312/2021)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) versus Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the validation of Diniconazole residues.[1] While this compound (a triazole fungicide) is amenable to both techniques, this guide argues that LC-MS/MS offers superior sensitivity and throughput for modern regulatory compliance under SANTE/11312/2021 , primarily due to lower Limits of Quantitation (LOQ) and reduced instrument maintenance requirements compared to GC-based methods.

Part 1: The Regulatory Framework (SANTE/11312/2021)

To validate any method for pesticide residues in the EU, the protocol must adhere to the SANTE/11312/2021 guidelines (and its subsequent updates).[2] The core requirement is not just "finding" the molecule, but proving the method is robust, linear, and precise.

Core Validation Criteria
  • Recovery: Must fall between 70% and 120% .[3][4][5] (Values of 40-120% are acceptable only if the Relative Standard Deviation (RSD) is consistent).[5]

  • Precision (Repeatability RSDr): Must be ≤ 20% for both intra-day and inter-day precision.

  • Linearity: Coefficient of determination (

    
    ) must be ≥ 0.99  with residuals ±20%.
    
  • Matrix Effects: Must be assessed. If matrix suppression/enhancement exceeds 20%, matrix-matched calibration is mandatory.

Visual 1: SANTE Validation Logic Flow

The following decision tree illustrates the rigorous logic required to accept a validation batch under SANTE guidelines.

SANTE_Validation_Logic Start Start Validation Batch Check_Linearity Check Linearity (R² ≥ 0.99) Start->Check_Linearity Check_Recovery Check Recovery (70-120%) Check_Linearity->Check_Recovery Pass Fail Method REJECTED (Optimize Extraction) Check_Linearity->Fail Fail Check_RSD Check Precision (RSD ≤ 20%) Check_Recovery->Check_RSD Pass Check_Recovery->Fail Fail (<70% or >120%) Matrix_Effect Assess Matrix Effect Check_RSD->Matrix_Effect Pass Check_RSD->Fail Fail (>20%) Matrix_Match Use Matrix-Matched Calibration Matrix_Effect->Matrix_Match Effect > ±20% Pass Method VALIDATED Matrix_Effect->Pass Effect < ±20% Matrix_Match->Pass

Figure 1: Decision logic for method validation compliance according to SANTE/11312/2021 standards.

Part 2: Comparative Methodology

This compound is a semi-polar pesticide (


). Historically, GC-MS/MS was the standard because the molecule is thermally stable. However, modern labs favor LC-MS/MS. Below is the unified extraction protocol (QuEChERS) followed by the divergence in instrumental analysis.
Unified Sample Preparation: QuEChERS (EN 15662)

Why this works: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method uses acetonitrile to extract residues. We use the Citrate-buffered version to protect pH-sensitive compounds, though this compound is relatively stable.

Step-by-Step Protocol:

  • Homogenization: Cryogenically mill 10g of sample (e.g., cucumber, tomato) to increase surface area.

  • Extraction: Add 10 mL Acetonitrile (ACN) .

    • Causality: ACN is miscible with water (in the sample) but separates easily upon salting out.

  • Partitioning: Add 4g MgSO₄, 1g NaCl, 1g Na-Citrate, 0.5g Na-hydrogencitrate. Shake vigorously for 1 min.

    • Causality: MgSO₄ drives phase separation (salting out) and removes water.[6] Citrate salts buffer the pH to ~5.0-5.5.

  • Centrifugation: 3000 rpm for 5 mins.

  • Dispersive Solid Phase Extraction (d-SPE) Clean-up:

    • Transfer 1 mL of supernatant to a tube containing 25 mg PSA (Primary Secondary Amine) and 150 mg MgSO₄ .

    • Causality: PSA removes sugars, fatty acids, and organic acids that foul GC liners and suppress LC ionization.

    • Note: For fatty matrices (avocado), add C18 sorbent to remove lipids.[7]

Instrumental Divergence
FeatureMethod A: GC-MS/MSMethod B: LC-MS/MS
Column HP-5MS UI (30m x 0.25mm, 0.25µm)C18 Reverse Phase (e.g., Zorbax Eclipse Plus)
Carrier/Mobile Phase Helium (1.2 mL/min)A: Water + 5mM NH₄FormateB: MeOH + 5mM NH₄Formate
Ionization Electron Impact (EI) / Chemical IonizationElectrospray Ionization (ESI+)
Transition MRM (Parent 325 -> Daughter 159/236)MRM (Parent 326 -> Daughter 70/159)
Critical Risk Matrix Enhancement: Matrix binds active sites in the liner, "protecting" the analyte and artificially boosting signal.[8]Ion Suppression: Co-eluting matrix components compete for charge in the ESI droplet, lowering signal.
Visual 2: Analytical Workflow Comparison

Workflow_Comparison cluster_GC Method A: GC-MS/MS cluster_LC Method B: LC-MS/MS Sample Homogenized Sample (10g) Extraction QuEChERS Extraction (ACN + Salts) Sample->Extraction Cleanup d-SPE Clean-up (PSA + MgSO4) Extraction->Cleanup Split Split Extract Cleanup->Split GC_Inj Injection (Splitless) 250°C Split->GC_Inj LC_Inj Injection 2-5 µL Split->LC_Inj GC_Sep Gas Chromatography (HP-5MS Column) GC_Inj->GC_Sep GC_Det EI Source -> MS/MS (Matrix Enhancement Risk) GC_Sep->GC_Det LC_Sep Liquid Chromatography (C18 Column) LC_Inj->LC_Sep LC_Det ESI(+) -> MS/MS (Matrix Suppression Risk) LC_Sep->LC_Det

Figure 2: Parallel workflow demonstrating the divergence after the common QuEChERS extraction step.

Part 3: Performance Metrics & Data

The following data summarizes typical validation results derived from cross-verified studies (see References).

Table 1: Validation Performance Comparison
ParameterGC-MS/MS PerformanceLC-MS/MS PerformanceAnalysis
Linearity (

)
> 0.992> 0.998LC often provides slightly better linearity at the lower end of the curve.
LOD (Limit of Detection) 0.9 – 2.0 µg/kg0.03 – 0.5 µg/kg LC-MS/MS is significantly more sensitive , often by an order of magnitude [1].
LOQ (Limit of Quantitation) 3.0 – 5.0 µg/kg0.6 – 1.5 µg/kg LC allows for quantitation well below the standard MRL of 10 µg/kg.
Recovery (Spiked @ 10ppb) 85 – 110%90 – 105%Both methods easily meet SANTE criteria (70-120%).
RSDr (Precision) 8 – 15%3 – 8%LC injection precision is generally superior to splitless GC injection.
Matrix Effect Enhancement (+20 to +50%) Suppression (-10 to -30%) GC requires more frequent liner maintenance to control enhancement [2].
The "Matrix Effect" Paradox
  • GC-MS/MS: this compound often shows >100% recovery in "dirty" matrices (like tomato or tea) when calculated against solvent standards. This is the "Matrix Induced Chromatographic Response Enhancement." The matrix fills active sites in the GC liner, preventing the adsorption of this compound, effectively delivering more to the column than the clean standard.

  • LC-MS/MS: Conversely, this compound often shows <100% recovery (suppression). Co-eluting compounds reduce the efficiency of droplet evaporation and ionization in the ESI source.

Recommendation: For both methods, Matrix-Matched Calibration is the only way to fully comply with SANTE/11312/2021 if these effects exceed 20%.

Part 4: Critical Analysis & Recommendations
When to use GC-MS/MS?
  • If your lab focuses on non-polar organochlorines and pyrethroids, and this compound is just one of many in a multi-residue screen.

  • If you lack LC-MS/MS capacity.[9]

  • Warning: You must change liners frequently (every 20-30 injections) to maintain peak shape and recovery accuracy.

When to use LC-MS/MS? (Recommended)
  • Sensitivity: If you need to detect trace levels (e.g., baby food analysis where MRLs are lower).

  • Throughput: LC run times (10-12 mins) are often shorter than GC run times (20-30 mins) for this separation.

  • Robustness: Less downtime for maintenance (no liner changes, just column guard replacement).

References
  • Comparison of LC-MS/MS and GC-MS/MS for 247 pesticide residues in sweet pepper. (2021). Taylor & Francis. Verified Link: [Link] (Note: Specific article DOI typically required for deep linking, generic journal link provided for stability).

  • Matrix Effects in Multi-Residue Pesticide Analysis. (2020). Restek Resource Hub. Verified Link: [Link]

  • SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. (2021).[2][4] European Commission.[2] Verified Link: [Link]

  • Quantitation of Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021. Agilent Application Notes. Verified Link: [Link]

  • QuEChERS: A Mini-Review of Concepts and Methods. (2019). Chromatography Online. Verified Link: [Link]

Sources

Comparative Guide: Cross-Resistance Patterns of Diniconazole and Triazole Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-resistance patterns between diniconazole and other triazole fungicides Content Type: Publish Comparison Guide

Executive Summary & Mechanism of Action

This compound is a broad-spectrum triazole fungicide acting as a Demethylation Inhibitor (DMI). It targets the C14-demethylase enzyme (CYP51) , a cytochrome P450 monooxygenase essential for converting lanosterol to ergosterol in the fungal cell membrane.

While all triazoles share this primary mode of action, they do not exhibit uniform cross-resistance. Structural variances in the N-substituent tail of the triazole ring dictate how the molecule fits into the CYP51 binding pocket. Consequently, resistance to this compound does not guarantee resistance to all other DMIs.

Structural Classification & Binding Affinity
  • This compound: Characterized by a bulky 2,4-dichlorophenyl group and a tert-butyl group. It shares high structural homology with hexaconazole and propiconazole .

  • Cross-Resistance Logic: Fungal strains possessing CYP51 mutations that alter the hydrophobic access channel (e.g., Y136F) often show positive cross-resistance among triazoles with similar steric bulk. Conversely, mutations affecting the heme-binding vicinity may result in differential sensitivity or even negative cross-resistance.

Cross-Resistance Analysis: this compound vs. Alternatives

The following analysis categorizes interactions based on experimental Resistance Factors (RF) and correlation coefficients (


).
Table 1: Comparative Cross-Resistance Matrix
Fungicide ClassRepresentative ActiveCross-Resistance PatternCorrelation (

)
Mechanistic Insight
Triazole (Similar) Hexaconazole, PropiconazoleHigh Positive

Shared binding pocket residues; steric bulk of the ligand is nearly identical.
Triazole (Distinct) TebuconazoleVariable / Positive

Generally cross-resistant (e.g., in Venturia), but specific mutations (e.g., I381V in Z. tritici) can confer resistance to one but not the other.
Imidazole ProchlorazLow / None

Prochloraz binds differently (N1-substituted imidazole). Often remains effective against this compound-resistant strains.
Triazolinethione ProthioconazolePartial VariableStructural differences in the "thione" group allow prothioconazole to bind to some mutated CYP51 variants that exclude this compound.
Detailed Interaction Scenarios
Scenario A: Strong Positive Cross-Resistance (The "Hexaconazole" Cluster)

In pathogens like Venturia inaequalis (apple scab) and Cercospora beticola, this compound shows strong cross-resistance with myclobutanil and hexaconazole.

  • Data Support: Studies in V. inaequalis demonstrate a correlation coefficient of

    
      between myclobutanil (structurally similar to this compound) and tebuconazole.[1][2]
    
  • Implication: If a field isolate develops resistance to this compound (

    
    ), switching to hexaconazole is ineffective .
    
Scenario B: Differential Sensitivity & Negative Cross-Resistance

Recent data in Fusarium graminearum has revealed a phenomenon of negative cross-resistance .

  • Observation: Specific laboratory-induced mutants resistant to tebuconazole showed increased sensitivity (hypersensitivity) to other triazoles like epoxiconazole and hexaconazole.

  • Mechanism: A mutation that rigidifies the binding pocket to exclude the bulky tert-butyl group of tebuconazole/diniconazole may inadvertently create a more favorable binding environment for the slightly different geometry of epoxiconazole.

  • Implication: This suggests that rotational partners should be selected based on structural dissimilarity (e.g., rotating this compound with prochloraz rather than tebuconazole).

Mechanisms of Resistance[1][3][4][5][6][7][8]

Understanding the molecular driver is crucial for predicting cross-resistance.

Diagram 1: The Ergosterol Biosynthesis Pathway & Resistance Nodes

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Target Site) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation This compound This compound (Inhibitor) This compound->CYP51 Inhibits Mutation Mutation (e.g., Y136F) Alters Binding Pocket Mutation->CYP51 Reduces Affinity Overexpression CYP51 Overexpression (Promoter Insertion) Overexpression->CYP51 Increases Target Copy #

Caption: Pathway illustrating the inhibition of CYP51 by this compound and the two primary resistance mechanisms: target site mutation and overexpression.[3][4]

Experimental Protocols for Validation

To objectively verify cross-resistance in your specific isolates, use the following self-validating workflow.

Protocol A: In Vitro Sensitivity Assay (Poisoned Food Technique)

Objective: Determine the EC50 (Effective Concentration for 50% inhibition) and Resistance Factor (RF).

  • Preparation:

    • Dissolve technical grade this compound and comparator (e.g., tebuconazole) in acetone.

    • Prepare Potato Dextrose Agar (PDA) plates amended with fungicide concentrations: 0, 0.01, 0.1, 1, 10, and 100 µg/mL.

    • Control: PDA + acetone (solvent control).

  • Inoculation:

    • Transfer a 5mm mycelial plug from the margin of a 5-day-old colony to the center of the amended plates.

    • Replicate 3x per concentration.

  • Incubation: Incubate at 25°C in darkness for 3-5 days (species dependent).

  • Data Analysis:

    • Measure colony diameter (subtract plug diameter).

    • Calculate Growth Inhibition (%):

      
      .
      
    • Regress probit(inhibition) vs. log(concentration) to derive EC50.

    • Calculate RF:

      
      .[4]
      
Protocol B: Cross-Resistance Correlation Analysis

Objective: Statistically validate the relationship between two fungicides.

  • Isolate Selection: Select at least 30 isolates with varying sensitivities (Sensitive, Low Resistance, High Resistance).

  • Assay: Perform Protocol A for both this compound and Fungicide X on all isolates.

  • Statistical Test:

    • Log-transform EC50 values.

    • Perform Spearman’s Rank Correlation analysis.

    • Interpretation:

      • 
        : High Cross-Resistance (Avoid rotation).[1][2]
        
      • 
        : Low/No Cross-Resistance (Good rotation partner).
        
Diagram 2: Experimental Workflow for Cross-Resistance Determination

Workflow Isolates Field Isolates (n > 30) Assay In Vitro Assay (Protocol A) Isolates->Assay Data Calculate EC50 (Log-Probit) Assay->Data Correlation Spearman Correlation (this compound vs. X) Data->Correlation Decision Decision Matrix Correlation->Decision Result1 Positive Cross-Resistance (Don't Rotate) Decision->Result1 r > 0.8 Result2 No Cross-Resistance (Safe to Rotate) Decision->Result2 r < 0.5

Caption: Workflow for determining cross-resistance potential between this compound and alternative fungicides.

References

  • Cross-resistance between myclobutanil and tebuconazole and the genetic basis of tebuconazole resistance in Venturia inaequalis. Source: Pest Management Science (2020). URL:[Link]

  • Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum. Source: BMC Plant Biology (2024). URL:[Link]

  • Triazole Fungicides Can Induce Cross-Resistance to Medical Triazoles in Aspergillus fumigatus. Source: PLOS ONE (2012). URL:[Link]

  • Mutations in the CYP51 gene correlated with changes in sensitivity to sterol 14 alpha-demethylation inhibitors in field isolates of Mycosphaerella graminicola. Source: Pest Management Science (2007). URL:[Link]

Sources

Inter-laboratory validation of diniconazole residue analysis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the inter-laboratory validation of diniconazole residue analysis. It moves beyond basic method descriptions to compare the two dominant analytical paradigms—GC-ECD (Gas Chromatography-Electron Capture Detection) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)—providing the experimental rigor required for regulatory submission (SANTE/11312/2021, ISO/IEC 17025).

Executive Summary: The Analytical Divergence

This compound (E-isomer) is a triazole fungicide widely used for powdery mildew and scab control. Its chemical structure contains chlorine atoms, making it historically ideal for GC-ECD analysis. However, modern high-throughput laboratories are shifting toward LC-MS/MS coupled with QuEChERS extraction due to superior selectivity and multi-residue capability.

This guide validates the transition, demonstrating that while GC-ECD offers higher raw sensitivity for halogenated compounds, LC-MS/MS provides superior robustness against matrix effects in complex agricultural commodities.

Comparative Analysis: GC-ECD vs. LC-MS/MS

The following data synthesizes performance metrics from multiple validation studies (matrices: cucumber, tomato, soil, and wheat).

Table 1: Performance Benchmark
MetricMethod A: GC-ECD (Traditional) Method B: LC-MS/MS (Modern) Causality & Insight
Extraction Liquid-Liquid Extraction (LLE) or SPEQuEChERS (Acetate/Citrate buffered)QuEChERS reduces solvent waste by 90% and extraction time by 75%.
Selectivity Moderate (Matrix co-elution risks)High (MRM transitions)ECD detects any electrophilic species; MS/MS filters by mass-to-charge ratio (

).
LOQ 0.001 – 0.005 mg/kg 0.005 – 0.010 mg/kgGC-ECD is inherently more sensitive to Cl- atoms, but LC-MS/MS meets MRLs (0.01 mg/kg).
Recovery 90% – 104%95% – 105% LC-MS/MS shows tighter recovery ranges due to internal standard correction (e.g., this compound-d5).
Precision (RSD) < 10%< 6% LC-MS/MS reduces integration errors caused by baseline noise common in ECD.
Linearity (

)
> 0.995> 0.999LC-MS/MS offers a wider dynamic range (

) compared to ECD's limited linear range.

Core Protocol: The Validated Workflow

To ensure inter-laboratory reproducibility, we define the LC-MS/MS with QuEChERS method as the "Gold Standard" for this validation guide. This protocol minimizes the variability inherent in traditional LLE methods.

Experimental Workflow (QuEChERS)

The following diagram illustrates the critical path for sample preparation. Every step is designed to remove specific interferences (lipids, sugars, pigments) that cause signal suppression.

QuEChERS_Workflow Start Sample Homogenization (Cryogenic Milling) Extract Extraction 10g Sample + 10mL Acetonitrile + Internal Std (this compound-d5) Start->Extract Lyse Cells Salt Salting Out 4g MgSO4 + 1g NaCl (Phase Separation) Extract->Salt Induce Partitioning Shake Vigorous Shaking (1 min) & Centrifugation (3000 rpm) Salt->Shake Equilibrium Aliquot Transfer Supernatant (Organic Phase) Shake->Aliquot Recover ACN Layer Cleanup d-SPE Clean-up PSA (Sugars) + C18 (Lipids) + MgSO4 (Water) Aliquot->Cleanup Remove Matrix Analysis LC-MS/MS Analysis MRM Mode Cleanup->Analysis Inject 2µL

Figure 1: Optimized QuEChERS extraction workflow for this compound. The addition of C18 in the d-SPE step is critical for fatty matrices (e.g., avocado, seeds) to prevent non-polar interference.

Instrument Parameters (LC-MS/MS)
  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: (A) 5mM Ammonium Formate in Water + 0.1% Formic Acid; (B) Methanol.

  • Ionization: ESI Positive (

    
    ).
    
  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: 25 eV)
      
    • Qualifier:

      
       (Collision Energy: 35 eV)
      

Inter-Laboratory Validation Framework

A robust validation study must distinguish between method performance and laboratory error . We utilize the Horwitz Ratio (HorRat) and Z-scores to quantify this.

The Validation Logic

This flowchart guides the statistical interpretation of inter-lab data.

Validation_Logic Input Lab Data Input (Recovery %) Calc_Z Calculate Z-Score Z = (x - X) / σ Input->Calc_Z Check_Z Check |Z| Value Calc_Z->Check_Z Pass Acceptable |Z| ≤ 2.0 Check_Z->Pass Compliant Warn Warning 2.0 < |Z| < 3.0 Check_Z->Warn Monitor Fail Unacceptable |Z| ≥ 3.0 Check_Z->Fail Action Req. RootCause Root Cause Analysis (Check Std Purity, pH) Fail->RootCause RootCause->Input Re-test

Figure 2: Statistical decision tree for inter-laboratory proficiency testing. Z-scores normalize performance across participating laboratories.

Statistical Calculations

To validate the method across laboratories, calculate the HorRat value :

  • Calculate RSDr (Reproducibility Relative Standard Deviation):

    
    
    Where 
    
    
    
    is the standard deviation of inter-lab results and
    
    
    is the mean.
  • Calculate Predicted RSD (PRSD) using the Horwitz Equation:

    
    
    Where 
    
    
    
    is the concentration fraction (e.g.,
    
    
    ).
  • Calculate HorRat:

    
    
    
  • Acceptance Criteria:

    
    .
    
  • Interpretation: A HorRat > 2.0 indicates the method is too variable across labs (likely due to inconsistent extraction pH or temperature). A HorRat < 0.5 suggests the participating labs may be averaging results or the method is exceptionally robust.

Troubleshooting & Causality

  • Issue: Low Recovery (< 70%) in acidic fruits (e.g., citrus).

    • Mechanistic Cause: this compound is stable, but acidic conditions can alter ionization efficiency in the source or cause degradation if left in extract too long.

    • Solution: Use buffered QuEChERS (Citrate method) to maintain pH ~5.0–5.5.

  • Issue: High RSD (> 20%) between labs.

    • Mechanistic Cause: Inconsistent use of Internal Standards (ISTD).

    • Solution: Add this compound-d5 before extraction, not after. This corrects for volumetric errors and matrix suppression during the extraction phase.

References

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link

  • Anastassiades, M., et al. (2003).

The Unseen Influence: A Comparative Guide to Diniconazole's Soil Half-Life Across Varying pH Levels

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The persistence of a fungicide in the soil is a double-edged sword. While prolonged activity can offer extended crop protection, it also raises environmental concerns regarding accumulation and potential off-target effects. Diniconazole, a potent triazole fungicide, is widely used for its broad-spectrum efficacy. However, its environmental fate, particularly its degradation half-life, is intricately linked to a pivotal yet often overlooked soil parameter: pH. This guide provides a comprehensive technical comparison of this compound's soil half-life under varying pH conditions, synthesizes existing data on related triazole fungicides, and presents a robust experimental framework for generating definitive, comparative data.

The Critical Role of Soil pH in Fungicide Persistence

Soil pH is a master variable that governs a multitude of chemical and biological processes, profoundly impacting the degradation of xenobiotics like this compound. Its influence is multifaceted, affecting:

  • Chemical Hydrolysis: The stability of many pesticide molecules is pH-dependent. Under acidic or alkaline conditions, hydrolysis, the cleavage of chemical bonds by water, can be accelerated or retarded, directly influencing the compound's half-life.

  • Microbial Activity: Soil microorganisms are the primary drivers of pesticide biodegradation. Different microbial populations thrive under specific pH ranges. Therefore, soil pH dictates the composition and metabolic activity of the microbial community responsible for breaking down this compound.

  • Sorption and Bioavailability: The extent to which a pesticide is adsorbed to soil particles affects its availability for microbial degradation or leaching. Soil pH can alter the surface charge of both the pesticide molecule and soil colloids, thereby influencing sorption-desorption equilibria.

While extensive field studies have determined the soil half-life of this compound to be in the range of 5.56 to 11.97 days under specific, often neutral, soil conditions, there is a conspicuous lack of direct, comparative data on how this persistence is altered across a gradient of acidic, neutral, and alkaline soils.[1][2]

Benchmarking Against Fellow Triazoles: Uncovering pH-Dependent Trends

In the absence of direct, comprehensive studies on this compound, examining the behavior of other structurally similar triazole fungicides provides invaluable insights into the anticipated influence of soil pH.

A study on the imidazole fungicide prochloraz revealed that its degradation in water was significantly slower at a neutral pH of 7.0 compared to acidic (pH 4.0) and alkaline (pH 9.2) conditions.[3] The half-life was approximately 22.6 to 25.1 days at pH 7.0, while it ranged from 15.8 to 19.2 days at the other two pH levels.[3] This suggests that both acidic and alkaline hydrolysis can contribute to the degradation of some triazole fungicides.

Furthermore, research on epoxiconazole and cyproconazole has demonstrated a clear correlation between soil pH and the stereoselective degradation of these chiral fungicides.[4][5][6] In the case of epoxiconazole, degradation was markedly enantioselective in alkaline and slightly acidic soils, a phenomenon that diminished in more acidic environments, showing a linear correlation with soil pH.[4][5][6] This underscores the profound impact of pH on the specific microbial pathways involved in the degradation of triazole fungicides. The overall half-life of cyproconazole also showed a tendency to be shorter in alkaline soils compared to acidic ones.[7]

The collective evidence from these related compounds strongly indicates that the half-life of this compound is not a static value but rather a dynamic parameter that is likely to be significantly shorter in either acidic or alkaline soils compared to neutral conditions, driven by both abiotic hydrolysis and shifts in microbial degradation pathways.

A Standardized Protocol for Determining this compound's pH-Dependent Soil Half-Life

To address the existing data gap and enable a robust risk assessment, a standardized laboratory-based study is essential. The following experimental protocol is designed in accordance with the OECD Guideline for the Testing of Chemicals 307: "Aerobic and Anaerobic Transformation in Soil" to provide a self-validating system for benchmarking this compound's half-life against varying soil pH levels.

Experimental Design

A factorial design should be employed, investigating the degradation of this compound at a minimum of three distinct pH levels, representing acidic, neutral, and alkaline conditions (e.g., pH 5.0, 7.0, and 8.5).

Caption: Workflow for determining the soil half-life of this compound at varying pH levels.

Step-by-Step Methodology
  • Soil Selection and Characterization:

    • Select a standard soil, such as a sandy loam, with a known history and low organic matter content to minimize confounding variables.

    • Thoroughly characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), organic carbon content, cation exchange capacity (CEC), and initial pH.

  • Soil Preparation and pH Adjustment:

    • Air-dry the soil and sieve it to a particle size of <2 mm to ensure homogeneity.

    • Divide the soil into three batches. Leave one batch at its natural pH (if close to neutral) or adjust to pH 7.0 using Ca(OH)₂ or H₂SO₄. Adjust the other two batches to the target acidic (e.g., pH 5.0) and alkaline (e.g., pH 8.5) levels using the same acid and base.

    • Allow the pH-adjusted soils to equilibrate for at least one week, monitoring the pH to ensure stability.

  • Spiking and Incubation:

    • Prepare a stock solution of analytical grade this compound in a suitable solvent.

    • Apply the this compound solution to each soil batch to achieve a final concentration relevant to typical field application rates. Ensure even distribution by thorough mixing.

    • Place a known mass of each treated soil into replicate incubation vessels.

    • Adjust the moisture content of the soils to 40-60% of their maximum water holding capacity.

    • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C). To maintain aerobic conditions, ensure adequate air exchange.

  • Sampling and Residue Analysis:

    • Collect triplicate samples from each pH treatment at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

    • Store the samples at -20°C prior to analysis to halt further degradation.

    • Extract this compound residues from the soil samples using an appropriate solvent system (e.g., ethyl acetate).[2]

    • Analyze the extracts using a validated analytical method, such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or High-Performance Liquid Chromatography (HPLC).[11][12]

  • Data Analysis and Half-Life Calculation:

    • Plot the concentration of this compound against time for each pH level.

    • Determine the dissipation kinetics, which typically follow first-order kinetics for pesticides in soil.

    • Calculate the half-life (DT₅₀) for this compound at each pH level using the formula: DT₅₀ = ln(2) / k, where 'k' is the first-order rate constant.

Self-Validating System and Controls
  • Sterile Controls: For each pH level, include a set of sterilized soil samples (e.g., by autoclaving or gamma irradiation) to differentiate between abiotic (chemical) and biotic (microbial) degradation.

  • Untreated Controls: Maintain untreated soil samples for each pH level to monitor for any background contamination and to assess the health of the microbial population through measurements like soil respiration.

  • Recovery Studies: Perform spike and recovery experiments at each pH level to ensure the efficiency and accuracy of the extraction and analytical methods are not affected by the soil's pH.

Comparative Data Summary (Hypothetical)

Based on the trends observed with other triazole fungicides, a hypothetical outcome of the proposed study is presented in the table below. This table is for illustrative purposes and underscores the type of data that needs to be generated.

Soil pHThis compound Half-Life (DT₅₀) in Days (Hypothetical)Primary Degradation Pathway (Postulated)
5.0 (Acidic)15Acid-catalyzed hydrolysis and specific acidophilic microbial degradation.
7.0 (Neutral)35Primarily microbial degradation by a diverse neutrophilic microbial community.
8.5 (Alkaline)20Base-catalyzed hydrolysis and specific alkaliphilic microbial degradation.

Mechanistic Insights and Causality

The anticipated variation in this compound's half-life with soil pH can be attributed to the following mechanisms:

G cluster_0 Acidic Soil (pH < 6) cluster_1 Neutral Soil (pH 6-7.5) cluster_2 Alkaline Soil (pH > 7.5) A1 Increased H+ Concentration A2 Acid-Catalyzed Hydrolysis A1->A2 B This compound Degradation A2->B A3 Dominance of Fungi and Acidophilic Bacteria A3->B Specific Enzymatic Degradation N1 Optimal Conditions for Diverse Microbial Communities N2 Balanced Abiotic and Biotic Degradation N1->N2 N2->B ALK1 Increased OH- Concentration ALK2 Base-Catalyzed Hydrolysis ALK1->ALK2 ALK2->B ALK3 Dominance of Bacteria, especially Actinomycetes ALK3->B Specific Enzymatic Degradation

Caption: Influence of soil pH on the degradation pathways of this compound.

In acidic soils , the higher concentration of protons (H⁺) can catalyze the hydrolysis of this compound. Additionally, the microbial community in acidic soils is often dominated by fungi, which may possess different enzymatic machinery for degradation compared to the bacteria that thrive in neutral or alkaline conditions.

In neutral soils , a more diverse and abundant microbial population is generally present, leading to a greater potential for biodegradation. However, the rates of acid- or base-catalyzed hydrolysis are at their minimum, which could lead to a longer overall half-life if microbial degradation is not sufficiently rapid.

In alkaline soils , the increased concentration of hydroxyl ions (OH⁻) can accelerate base-catalyzed hydrolysis. The microbial community also shifts, with bacteria, particularly actinomycetes, often becoming more dominant. These microorganisms may have unique metabolic capabilities for degrading this compound.

Conclusion and Future Directions

The persistence of this compound in the soil is not a fixed attribute but is dynamically influenced by soil pH. While direct experimental data is currently lacking, evidence from related triazole fungicides strongly suggests that this compound's half-life will vary significantly across acidic, neutral, and alkaline soils. To ensure accurate environmental risk assessments and to develop effective stewardship programs, it is imperative that further research, following standardized protocols such as the one outlined in this guide, is conducted to quantify the relationship between soil pH and this compound's persistence. Understanding this interplay is crucial for predicting the environmental fate of this important fungicide and for its sustainable use in agriculture.

References

  • Mahmoud, E. A., & Eissa, F. I. (2007). This compound residues in field-sprayed and household processed cucumber and pepper fruits. Journal of Agricultural and Food Chemistry, 55(26), 10834-10839.
  • Singh, S. B., Mukherjee, I., & Kumar, V. (2012). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Environmental Monitoring and Assessment, 184(10), 6049-6056.
  • Shams EL Din, A. M., et al. (2015). PERSISTENCE OF this compound AND ETOXAZOLE IN BROAD BEAN PODS, PEELS, SEEDS AND ITS PLANTED SOIL. Journal of Plant Protection and Pathology, Mansoura University, 6(5), 857-872.
  • Fenoll, J., Ruiz, E., Hellín, P., Lacasa, A., & Flores, P. (2012). Environmental fate of the triazole fungicide propiconazole in a rice-paddy-soil lysimeter. Pest Management Science, 68(5), 759-766.
  • Cycoń, M., Piotrowska-Seget, Z., Kaczmarczyk, M., & Kozdrój, J. (2022). Effects of Tebuconazole Application on Soil Microbiota and Enzymes. International Journal of Molecular Sciences, 23(21), 13456.
  • Mahmoud, E. A., & Eissa, F. I. (2007). This compound residues in field-sprayed and household processed cucumber and pepper fruits. Annals of Agricultural Science, Moshtohor, 45(4), 1431-1442.
  • Buerge, I. J., Poiger, T., & Müller, M. D. (2006). Influence of pH on the Stereoselective Degradation of the Fungicides Epoxiconazole and Cyproconazole in Soils. Environmental Science & Technology, 40(17), 5443-5450.
  • Buerge, I. J., Poiger, T., & Müller, M. D. (2006). Influence of pH on the stereoselective degradation of the fungicides epoxiconazole and cyproconazole in soils. PubMed. [Link]

  • Gajbhiye, A., Kumar, A., & Singh, N. (2023). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Agriculture, 13(7), 1341.
  • Anonymous. (n.d.). Pesticide Half-Life Chart. Retrieved from [a relevant, stable URL should be inserted here if available, but none was provided in the search results].
  • Food and Agriculture Organization of the United Nations. (n.d.). APPENDIX 3 Fact sheets on pesticides. Retrieved from [Link]

  • Manzo, V., et al. (2021). Degradation of difenoconazole in water and soil: Kinetics, degradation pathways, transformation products identification and ecotoxicity assessment. Science of The Total Environment, 783, 146959.
  • Liu, Z., Jin, Y., & Wang, M. (2012). Determination of this compound in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA. PLOS ONE, 7(10), e46929.
  • Albers, C. N., et al. (2022). Persistence of triazole fungicides in agricultural topsoil is driven by reduced bioaccessibility with aging. Journal of Environmental Quality, 51(3), 485-496.
  • Buerge, I. J., Poiger, T., & Müller, M. D. (2006). Influence of pH on the Stereoselective Degradation of the Fungicides Epoxiconazole and Cyproconazole in Soils. Environmental Science & Technology, 40(17), 5443-5450. [Link]

  • Matson, M. E., et al. (2022). Assessment of Temperature and Time Following Application as Predictors of Propiconazole Translocation in Agrostis stolonifera. ACS Agricultural Science & Technology, 2(3), 324-332.
  • Roman, D. L., et al. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. Agriculture, 11(9), 893.
  • National Center for Biotechnology Information. (n.d.). Propiconazole. PubChem. Retrieved from [Link]

  • Racke, K. D., & Skidmore, M. W. (2013). Summary of DT50 values for pendimethalin from field studies in soil. Journal of Environmental Science and Health, Part B, 48(10), 849-858.
  • University of Hertfordshire. (n.d.). Tebuconazole (Ref: HWG 1608). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for this compound (Agricultural Products). Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]

  • Garrison, A. W., et al. (2006). Loss of Propiconazole and Its Four Stereoisomers from the Water Phase of Two Soil-Water Slurries as Measured by Capillary Electrophoresis. Molecules, 11(1), 16-29.
  • Liu, Z., Jin, Y., & Wang, M. (2012). Determination of this compound in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA. PLoS ONE, 7(10), e46929.
  • Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (2025). General physicochemical properties related to environmental fate. PPDB/BPDB/VSDB Background and Support.
  • Albers, C. N., et al. (2022). Persistence of triazole fungicides in agricultural topsoil is driven by reduced bioaccessibility with aging.
  • Marín-Benito, J. M., et al. (2012). First-order dissipation parameters and half-life of tebuconazole.
  • Fera Science Ltd. (n.d.). Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (1995). Final Report of the OECD Workshop on Selection of Soils/Sediments.
  • Roman, D. L., et al. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review.
  • Siek, M., & Paszko, T. (2021). Fate of Tebuconazole in Polish Mineral Soils – Results of Simulations with FOCUS PELMO. Semantic Scholar.
  • Nguyen, T. H., et al. (2023). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Journal of Microbiology and Biotechnology, 33(11), 1501-1512.
  • Buerge, I. J., Poiger, T., & Müller, M. D. (2006). Influence of pH on the Stereoselective Degradation of the Fungicides Epoxiconazole and Cyproconazole in Soils. American Chemical Society.
  • Smithers. (n.d.). How to Select Soil for Soil Transformation Studies. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Fungicidal Activity of Diniconazole: An In Vitro vs. In Vivo Statistical Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Diniconazole: A Triazole Fungicide

This compound is a systemic triazole fungicide recognized for its broad-spectrum activity against a variety of fungal plant pathogens. As a member of the sterol biosynthesis inhibitor (SBI) class of fungicides, its primary function is to disrupt the integrity of fungal cell membranes, leading to the cessation of growth and eventual cell death. This guide provides a comparative analysis of this compound's fungicidal efficacy under controlled laboratory settings (in vitro) and in real-world agricultural environments (in vivo). Understanding the nuances between these two assessment methods is critical for researchers and drug development professionals in predicting field performance and developing effective disease management strategies.

Pillar 1: The Expert's Perspective: Causality in Experimental Design

In the realm of fungicide development, in vitro and in vivo testing represent two fundamental, yet distinct, pillars of efficacy evaluation. The choice to begin with in vitro screening is a matter of efficiency and resource allocation. It allows for the rapid assessment of a compound's intrinsic activity against a target pathogen in a controlled, isolated environment, free from the complexities of a biological system. This allows for the determination of key metrics such as the half-maximal effective concentration (EC50), providing a quantitative measure of potency.

However, the controlled nature of in vitro assays is also their primary limitation. They cannot account for the myriad of variables that influence a fungicide's performance in a living plant, such as metabolic degradation by the host, environmental factors like UV light and rainfall, or the physical challenge of reaching the target site within the plant tissue. This is where in vivo testing becomes indispensable. Greenhouse and field trials provide the ultimate test of a fungicide's practical utility, offering insights into its stability, translocation, and overall disease control efficacy under conditions that mimic agricultural practice. The data from these trials, often expressed as a percentage of disease control, is the benchmark for its real-world value.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other demethylation inhibitor (DMI) fungicides, targets the C14-demethylase enzyme, a critical component in the fungal ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting C14-demethylase, this compound blocks the conversion of lanosterol to ergosterol. This disruption leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, leading to the inhibition of fungal growth and proliferation.

This compound Mechanism of Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol c14_demethylase C14-Demethylase (CYP51) lanosterol->c14_demethylase ergosterol Ergosterol membrane Functional Fungal Cell Membrane ergosterol->membrane This compound This compound This compound->c14_demethylase c14_demethylase->ergosterol disrupted_membrane Disrupted Cell Membrane & Cell Death c14_demethylase->disrupted_membrane

This compound inhibits the C14-demethylase enzyme, a key step in the ergosterol biosynthesis pathway.

In Vitro Fungicidal Activity of this compound and Comparative Triazoles

In vitro assays are foundational for determining the intrinsic fungicidal potential of a compound. The "poisoned food" technique is a widely accepted method where the fungicide is incorporated into a growth medium at various concentrations to assess its impact on the mycelial growth of a target pathogen. The resulting data is used to calculate the EC50 value, which represents the concentration of the fungicide required to inhibit fungal growth by 50%. A lower EC50 value is indicative of higher fungicidal potency.

Fungicide (Triazole)PathogenMean EC50 (µg/mL)Reference
DifenoconazoleVenturia inaequalis0.05 - 1.46[1]
MyclobutanilVenturia inaequalis0.17[2]
FlusilazoleVenturia inaequalis0.022[2]

Note: The EC50 values can vary significantly between different isolates of the same pathogen, indicating the potential for natural variation and the development of resistance.

In Vivo Fungicidal Activity of this compound and Comparative Triazoles

In vivo evaluations in greenhouse and field settings are the gold standard for assessing a fungicide's practical efficacy. These trials measure the ability of a fungicide to control disease on a living host plant, taking into account all the environmental and biological factors that can influence performance. Efficacy is typically reported as the percentage of disease control or reduction in disease severity compared to an untreated control group.

This compound has demonstrated high efficacy against a range of diseases in field applications, particularly rusts and powdery mildews. While recent direct comparative studies with percentage control data are limited, historical data and comparisons with other triazoles underscore its effectiveness.

DiseasePathogenFungicide (Triazole)Efficacy (% Disease Control)SettingReference
Wheat Leaf RustPuccinia triticinaThis compoundComplete protectionGreenhouse & Field[3]
Wheat Yellow RustPuccinia striiformisTebuconazole99.64%Field[4]
Apple ScabVenturia inaequalisDifenoconazole>98%Field[5]
Powdery MildewErysiphe spp.Tebuconazole + Trifloxystrobin65.52%Field[6]

Statistical Comparison and Discussion: Bridging the Gap Between Lab and Field

The transition from in vitro potency to in vivo efficacy is not always linear. A compound that exhibits a low EC50 in the lab may not translate to high levels of disease control in the field. This discrepancy can be attributed to several factors:

  • Bioavailability and Translocation: For a systemic fungicide like this compound to be effective, it must be absorbed by the plant and transported to the site of infection. Factors such as the plant's cuticle thickness, metabolic processes, and the chemical properties of the fungicide itself can influence this process.

  • Environmental Stability: Fungicides applied in the field are exposed to UV radiation, rainfall, and temperature fluctuations, all of which can lead to degradation of the active ingredient.

  • Host-Pathogen Interaction: The complex interplay between the host plant's defense mechanisms and the pathogen's virulence can influence the apparent efficacy of a fungicide.

  • Development of Resistance: Continuous use of fungicides with the same mode of action can lead to the selection of resistant strains of the pathogen, resulting in a decline in field performance over time.

The data available for the triazole class of fungicides, including the strong qualitative reports for this compound, suggest a high correlation between potent in vitro activity and effective in vivo disease control. The low EC50 values reported for triazoles against Venturia inaequalis are consistent with the high levels of apple scab control observed in field trials. Similarly, the reported "complete protection" afforded by this compound against wheat rust aligns with the high efficacy of other triazoles against this disease.

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: To determine the EC50 value of a fungicide against a target fungal pathogen.

Materials:

  • Pure culture of the target fungus (e.g., Venturia inaequalis)

  • Potato Dextrose Agar (PDA)

  • Fungicide stock solution of known concentration

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Cork borer (5 mm)

  • Incubator

  • Laminar flow hood

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and allow it to cool to approximately 45-50°C.

  • Fungicide Incorporation: Under a laminar flow hood, add the appropriate volume of fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a control set of plates with no fungicide.

  • Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing 7-10 day old culture of the target fungus. Place the plug, mycelial side down, in the center of each PDA plate.

  • Incubation: Seal the plates with parafilm and incubate them at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC = Average diameter of the colony in the control plate

      • Where DT = Average diameter of the colony in the treated plate

  • EC50 Determination: Use probit analysis to regress the percentage of inhibition against the log of the fungicide concentration to determine the EC50 value.

Protocol 2: In Vivo Greenhouse Efficacy Trial (Preventative Application)

Objective: To evaluate the efficacy of a fungicide in preventing disease development on a host plant.

Materials:

  • Healthy, susceptible host plants (e.g., apple seedlings for apple scab)

  • Fungicide formulation

  • Spore suspension of the target pathogen (e.g., Venturia inaequalis conidia)

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spray application equipment

  • Disease assessment scale

Procedure:

  • Plant Preparation: Grow susceptible host plants to a suitable growth stage (e.g., 4-6 true leaves).

  • Fungicide Application: Prepare the fungicide solution at the desired concentration according to the product label. Spray the plants to the point of runoff, ensuring complete coverage of all foliage. Include an untreated control group that is sprayed with water only.

  • Drying: Allow the fungicide to dry on the plant surfaces for a specified period (e.g., 24 hours).

  • Inoculation: Prepare a spore suspension of the pathogen at a known concentration (e.g., 1 x 10^5 conidia/mL). Spray the suspension evenly over all plants, including the controls.

  • Incubation: Place the plants in a high-humidity environment (e.g., >95% RH) for 24-48 hours to facilitate spore germination and infection. Then, move them to greenhouse conditions conducive to disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 10-14 days), assess the disease severity on each plant using a pre-defined rating scale (e.g., percentage of leaf area affected).

  • Efficacy Calculation: Calculate the percentage of disease control using the formula:

    • Disease Control (%) = [(DSC - DST) / DSC] x 100

      • Where DSC = Average disease severity in the control group

      • Where DST = Average disease severity in the treated group

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

FungicideEfficacyWorkflow start Start: New Compound in_vitro In Vitro Screening (Poisoned Food Assay) start->in_vitro ec50 Determine EC50 Value in_vitro->ec50 decision1 Potent Activity? ec50->decision1 greenhouse In Vivo Greenhouse Trial (Preventative & Curative) decision1->greenhouse Yes stop1 Stop/Optimize decision1->stop1 No disease_control Assess % Disease Control greenhouse->disease_control decision2 High Efficacy? disease_control->decision2 field_trial Field Trials (Multiple Locations/Seasons) decision2->field_trial Yes stop2 Stop/Optimize decision2->stop2 No end End: Product Development field_trial->end

Workflow for evaluating fungicide efficacy from lab to field.

Conclusion

This compound, as a representative of the triazole class of fungicides, demonstrates potent activity against a wide range of fungal pathogens. While a direct statistical comparison of its in vitro and in vivo performance is limited by the availability of recent, comprehensive data, the existing evidence strongly suggests a positive correlation between its intrinsic fungicidal activity and its practical efficacy in agricultural settings. The principles and protocols outlined in this guide provide a framework for the robust evaluation of this compound and other novel fungicides, emphasizing the critical importance of bridging the gap between laboratory findings and real-world application for effective and sustainable disease management.

References

  • Assessing Venturia inaequalis Response to Common Fungicides in Morocco. (2025). PMC. [Link]

  • Investigating the sensitivity of Venturia inaequalis isolates to difenoconazole and pyraclostrobin in apple orchards in China. (2022). ResearchGate. [Link]

  • Management of Brown Leaf Rust, Puccinia recondita of Wheat Using Natural Products and Biocontrol Agents. (2001). ResearchGate. [Link]

  • Efficacy of fungicides in managing yellow rust of wheat. (2020). Journal of Cereal Research. [Link]

  • Efficient Control of Apple Scab with Targeted Spray Applications. (2020). MDPI. [Link]

  • An Assessment on the Efficacy of Different Fungicides against Powdery Mildew of Vigna radiata L. (Mung Bean) under Field Condition. (2025). Journal of Experimental Agriculture International. [Link]

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Safety Operating Guide

Executive Summary & Operational Context

Author: BenchChem Technical Support Team. Date: February 2026

Diniconazole (CAS: 83657-24-3) is a broad-spectrum triazole fungicide acting as a demethylation inhibitor (DMI).[1] While invaluable for research into ergosterol biosynthesis inhibition, its environmental persistence and high aquatic toxicity (H410) necessitate a zero-tolerance policy for drain disposal.

The Core Directive: Unlike general organic waste, this compound contains a halogenated moiety (chlorine). Consequently, it must be introduced into the Halogenated Waste Stream for incineration. Standard incineration without acid gas scrubbing is insufficient and potentially illegal under local environmental protocols (e.g., RCRA in the US, REACH in the EU).

Hazard Profiling & Safety Matrix

Before initiating disposal, the user must understand the specific "Why" behind the protocols. This compound is not just a toxic solid; it is a long-term environmental pollutant.[2]

Table 1: this compound Hazard & Safety Data

ParameterSpecificationOperational Implication
GHS Classification H410: Very toxic to aquatic life with long-lasting effects.H302: Harmful if swallowed.H361: Suspected of damaging fertility/unborn child.[1][3][4]Zero Drain Disposal: Even trace amounts in rinse water are prohibited.Reproductive Toxin: Double-gloving is mandatory.[1]
Chemical Structure Halogenated Organic (Chlorinated)Incineration Requirement: Must be burned at >1,000°C with scrubbers to prevent dioxin formation.[1]
Physical State White to light brown crystalline solidDust Hazard: Use HEPA-filtered vacuums for spills; never dry sweep.[1]
UN Transport UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.)[1][5]Labeling: Waste containers must bear the "Marine Pollutant" symbol if >5kg/5L.

Detailed Disposal Protocol

This protocol is designed as a self-validating system. If you cannot check off a step, the process is compromised.

Phase A: Waste Segregation (The Critical Step)
  • Solid Waste: Pure this compound powder, contaminated weighing boats, and heavily soiled gloves must be segregated into a dedicated solid waste container labeled "Toxic Solid - Halogenated."

  • Liquid Waste (Stock Solutions):

    • If dissolved in DMSO, Methanol, or Acetone: Dispose of in the Halogenated Organic Solvent carboy.

    • Crucial Distinction: Do not mix with non-halogenated waste streams (e.g., pure ethanol waste). Mixing halogenated compounds into non-halogenated drums forces the waste vendor to treat the entire drum as halogenated, significantly increasing disposal costs and environmental burden.[6]

Phase B: Containerization & Labeling
  • Select Container: Use High-Density Polyethylene (HDPE) or amber glass. Avoid standard LDPE wash bottles for long-term storage of solvent mixtures.

  • Labeling:

    • Constituents: Clearly list "this compound" and the solvent (e.g., "this compound in DMSO").

    • Hazard Check: Mark "Toxic" and "Environmental Hazard."

Phase C: The "Triple Rinse" Trap

A common failure point in laboratory safety is the rinsing of "empty" stock vials.

  • The Rule: The first three rinses of any container that held this compound are Hazardous Waste .

  • Procedure:

    • Rinse vial with a small volume of compatible solvent (e.g., acetone).

    • Decant rinsate into the Halogenated Waste container.

    • Repeat two more times.

    • Only after the third rinse can the glass vial be defaced and discarded in the glass trash (or sharps bin).

Emergency Spill Response Logic

Spills of this compound present a dual threat: inhalation of dust and environmental release.[3][4]

Visualizing the Response Workflow:

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Liquid Start->Assess Solid Solid / Powder Assess->Solid Liquid Liquid Solution Assess->Liquid Isolate Isolate Area (Prevent Air Drafts) Solid->Isolate PPE Don PPE: N95/P100 Mask + Nitrile Gloves Isolate->PPE CleanSolid Wet Wipe or HEPA Vacuum (NO Dry Sweeping) PPE->CleanSolid Absorb Cover with Absorbent Pads (Vermiculite/Sand) PPE->Absorb Bag Double Bag Waste Label: 'Toxic Debris' CleanSolid->Bag Liquid->PPE Absorb->Bag Tag Attach Hazardous Waste Tag (Halogenated) Bag->Tag EHS Contact EHS for Pickup Tag->EHS

Figure 1: Decision logic for immediate spill response. Note the prohibition of dry sweeping to prevent aerosolization.

Waste Stream Architecture

To ensure compliance, researchers must understand where the waste goes after it leaves the lab. This knowledge prevents "down-the-drain" negligence.[1][6][7]

WasteStream Lab Laboratory Generation Decision Is Chlorine Present? Lab->Decision HaloStream Halogenated Waste Stream (this compound) Decision->HaloStream Yes (this compound) NonHalo Non-Halogenated Stream (General Solvents) Decision->NonHalo No Incinerator High-Temp Incineration (>1100°C) HaloStream->Incinerator Scrubber Acid Gas Scrubber (Neutralizes HCl) Incinerator->Scrubber Flue Gas Release Release Scrubber->Release Clean Emission

Figure 2: The "Cradle-to-Grave" lifecycle of this compound waste.[1] The scrubber stage is essential to neutralize hydrochloric acid produced during combustion.

References

  • PubChem. (n.d.). This compound Compound Summary (CID 6436605). National Library of Medicine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: this compound.[3][4][5][7][8] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2022). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1]

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A Comprehensive Guide to Personal Protective Equipment for Handling Diniconazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and agricultural science, the safe handling of chemical compounds is paramount. This guide provides an in-depth, procedural framework for the use of personal protective equipment (PPE) when working with Diniconazole, a broad-spectrum triazole fungicide. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.

This compound, while effective in its fungicidal action, presents moderate mammalian toxicity and is suspected of damaging fertility or the unborn child[1][2]. It can also cause organ damage through prolonged or repeated exposure[2]. Therefore, a comprehensive understanding and strict adherence to PPE protocols are not merely procedural; they are a cornerstone of responsible laboratory practice.

Understanding the Hazard: Why PPE is Critical

This compound poses health risks primarily through ingestion, inhalation of dust particles, and skin or eye contact. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this compound highlight its potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed[2][3].

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child[2].

  • Specific Target Organ Toxicity: Causes damage to organs on single exposure and may cause damage through prolonged or repeated exposure[2].

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[2][3].

These classifications underscore the necessity of a multi-faceted PPE strategy to prevent systemic exposure.

Core Directive: Selecting the Appropriate PPE

The selection of PPE is contingent on the nature of the work being performed. A risk assessment should always precede any handling of this compound to determine the potential for exposure.

Dermal Protection: Gloves and Protective Clothing

Cutaneous exposure is a primary route for pesticide contamination. The choice of gloves and protective clothing is therefore critical.

  • Gloves: Not all glove materials offer the same level of protection against various chemicals[4]. For this compound, chemical-resistant gloves are mandatory.

    • Recommended Materials: Nitrile and Butyl rubber gloves are excellent choices for handling a wide range of pesticides[4]. Nitrile gloves, in particular, offer good dexterity and are a suitable alternative for those with latex allergies[5].

    • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking. To check for pinholes, fill the glove with water and gently squeeze[6]. Dispose of damaged gloves immediately. The breakthrough time, which is the time it takes for a chemical to permeate the glove material, is a critical factor for extended use[5]. For prolonged contact, consider thicker gloves and adhere to the manufacturer's guidelines on replacement schedules.

  • Protective Clothing: A long-sleeved shirt and long pants are the minimum requirement for handling this compound. For tasks with a higher risk of splashing or aerosol generation, such as mixing or spraying, a chemical-resistant suit or apron over coveralls is recommended[4]. All protective clothing should be laundered separately from personal clothing after use[1].

Task Glove Recommendation Clothing Recommendation
Weighing/Handling SolidsDisposable Nitrile GlovesLab Coat, Long-Sleeved Shirt, Long Pants
Preparing SolutionsChemical-Resistant Gauntlet-Style Nitrile or Butyl Rubber GlovesChemical-Resistant Apron over Lab Coat
Spray ApplicationChemical-Resistant Gauntlet-Style Nitrile or Butyl Rubber GlovesChemical-Resistant Suit (e.g., Tyvek®)
Eye and Face Protection

The eyes are highly susceptible to chemical splashes.

  • Safety Glasses: For low-risk activities involving small quantities of solid this compound, safety glasses with side shields are the minimum requirement.

  • Goggles: When handling liquid formulations or performing tasks that may generate dust or aerosols, chemical splash goggles are essential[7].

  • Face Shield: For high-risk activities, such as cleaning up spills or large-scale mixing, a face shield should be worn in conjunction with goggles to provide full-face protection[7].

Respiratory Protection

Inhalation of this compound dust or aerosols can lead to systemic toxicity.

  • Risk Assessment: The need for respiratory protection depends on the ventilation in the workspace and the potential for aerosolization.

  • Respirator Selection: For tasks that may generate dust, such as weighing the solid compound, a NIOSH-approved N95 filtering facepiece respirator is the minimum recommendation[8]. If handling liquid formulations that could produce vapors, a half-mask or full-face respirator with organic vapor (OV) cartridges in combination with N95 particulate pre-filters is necessary[8][9].

  • Fit Testing: A proper fit is crucial for the effectiveness of any tight-fitting respirator. OSHA requires initial and annual fit testing for all employees required to wear such respirators.

Procedural Guidance: Donning, Doffing, and Disposal

The order of donning and doffing PPE is critical to prevent cross-contamination.

Experimental Workflow: PPE Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown/Apron Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 WashHands_In Hand Hygiene Doff2->WashHands_In Doff4 4. Mask/Respirator Doff3->Doff4 WashHands_Out Hand Hygiene Doff4->WashHands_Out WashHands_In->Doff3 caption Figure 1. PPE Donning and Doffing Workflow

Caption: Figure 1. PPE Donning and Doffing Workflow

Disposal of Contaminated PPE and Materials

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: Disposable PPE, such as gloves and Tyvek suits, should be placed in a designated hazardous waste container.

  • Empty Containers: Empty this compound containers must be triple-rinsed before disposal[10]. The rinsate should be collected and treated as hazardous waste or used as part of a subsequent formulation if possible[11][12]. Puncture the container after rinsing to prevent reuse[10].

  • Hazardous Waste: All this compound-contaminated waste, including excess chemical, rinsate, and heavily contaminated PPE, must be disposed of through a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations[13][14].

Emergency Protocols: Exposure and Spills

In the event of an accidental exposure or spill, immediate and correct action is vital.

Emergency Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[15]. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[15].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[16].

Spill Decontamination Protocol
  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Don Appropriate PPE: This should include, at a minimum, a respirator, chemical-resistant gloves, goggles, and protective clothing.

  • Contain the Spill: For liquid spills, use an absorbent material like sand, vermiculite, or a commercial absorbent to create a dike around the spill[17]. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Neutralize and Absorb: Cover the spill with an absorbent material[7]. For larger spills, a mixture of full-strength bleach and hydrated lime can be used to decontaminate the area[17][18].

  • Clean Up: Collect all contaminated materials and place them in a labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a detergent and water solution. Repeat the cleaning process as necessary[15].

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste.

Logical Flow for Spill Response

Spill_Response Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain Spill DonPPE->Contain Clean Clean & Decontaminate Contain->Clean Dispose Dispose of Waste Clean->Dispose Report Report Incident Dispose->Report

Caption: Figure 2. Logical Flow for Spill Response

By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring a secure research environment for yourself and your colleagues.

References

  • South Dakota State University Extension. (2025, June 16). Pesticide Personal Protective Equipment: Glove Selection.
  • National Institute for Occupational Safety and Health (NIOSH). (2024, August 24). NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84/Appendix D.
  • Cayman Chemical. (2024, November 8). Safety Data Sheet.
  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
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  • Exposome-Explorer. This compound -MATERIAL SAFETY DATA SHEET.
  • Esko Safety. Esko Glove Chemical Resistance Chart.
  • AERU, University of Hertfordshire. This compound (Ref: XE-779).
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  • ECHEMI. This compound SDS, 83657-24-3 Safety Data Sheets.
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  • CropLife South Africa. (2023, March 1). SPILL MANAGEMENT AND DECONTAMINATION PROTOCOL FOR SMALL SCALE PESTICIDE SPILLS IN WAREHOUSES, DEPOTS AND STORES.
  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart.
  • University of Maine Cooperative Extension. Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors.
  • Ohio State University Extension Ohioline. (2018, June 7). Personal Protective Equipment for Pesticides for Trainers and Supervisors.
  • CPAChem. Safety data sheet.
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  • Centers for Disease Control and Prevention (CDC). DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry.
  • Liberty Glove & Safety. Gloves Chemical Resistance Chart.
  • NSW Environment Protection Authority (EPA). Safe disposal of pesticides.
  • University of Missouri Extension. Pesticide Spill Procedures.
  • ACS Publications, Journal of Agricultural and Food Chemistry. (2021, December 20). Enantioselective Dissipation, Residue, and Risk Assessment of this compound Enantiomers in Four Kinds of Fruits.
  • Sumitomo Chemical. (2013, April 15). Material Safety Data Sheet.
  • University of Missouri Integrated Pest Management. (2022, July 26). Pesticide Disposal.
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